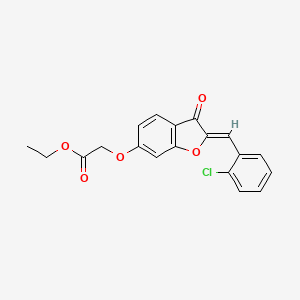

(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

CAS No.: 623117-56-6

Cat. No.: VC5345112

Molecular Formula: C19H15ClO5

Molecular Weight: 358.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 623117-56-6 |

|---|---|

| Molecular Formula | C19H15ClO5 |

| Molecular Weight | 358.77 |

| IUPAC Name | ethyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

| Standard InChI | InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-13-7-8-14-16(10-13)25-17(19(14)22)9-12-5-3-4-6-15(12)20/h3-10H,2,11H2,1H3/b17-9- |

| Standard InChI Key | KXBURONZTUIFQD-MFOYZWKCSA-N |

| SMILES | CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

A benzofuran ring (CHO), which provides a rigid aromatic scaffold.

-

A 2-chlorobenzylidene group (CHClO) attached at the C2 position of the benzofuran core, introducing steric bulk and electronic modulation via the chlorine substituent.

-

An ethyl acetate side chain (CHO) at the C6 position, enhancing solubility and enabling further functionalization .

The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions and crystal packing.

Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 623117-56-6 |

| Molecular Formula | CHClO |

| Molecular Weight | 358.77 g/mol |

| IUPAC Name | Ethyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

| SMILES | CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |

| InChI Key | KXBURONZTUIFQD-MFOYZWKCSA-N |

The compound’s solubility profile remains uncharacterized in public datasets, though the presence of ester and ether linkages suggests moderate polarity .

Synthesis and Structural Optimization

Multicomponent Reaction (MCR) Strategies

Synthesis typically proceeds via a Knoevenagel condensation between 2-chlorobenzaldehyde and a 3-oxo-2,3-dihydrobenzofuran precursor, followed by esterification of the resultant intermediate with ethyl bromoacetate. Key steps include:

-

Aldol Condensation: Formation of the benzylidene linkage under acidic or basic catalysis, often employing piperidine or acetic acid.

-

Esterification: Coupling the hydroxyl group at C6 of the benzofuran core with ethyl bromoacetate in the presence of a base like potassium carbonate.

Yields for analogous benzofuran derivatives range from 45% to 68%, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).

Stereochemical Control

The Z-isomer is favored due to thermodynamic stabilization via intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent aromatic proton . Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate the desired stereoisomer.

Research Challenges and Future Directions

Analytical Characterization Gaps

Publicly available data lack:

-

Spectroscopic Assignments: Detailed H/C NMR or IR spectra for structural validation.

-

Thermal Stability Profiles: TGA/DSC data to guide formulation development.

Synthetic Methodology Improvements

Future work should explore:

-

Catalytic Asymmetric Synthesis: Utilizing organocatalysts to access enantiomerically pure forms.

-

Continuous Flow Systems: Enhancing reaction efficiency and scalability.

Target Identification

High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate mechanistic pathways, while structural modifications (e.g., replacing chlorine with trifluoromethyl groups) may improve pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume